An In-depth Technical Guide to the Mechanism of Action of Neurokinin A(4-10) TFA
An In-depth Technical Guide to the Mechanism of Action of Neurokinin A(4-10) TFA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurokinin A (4-10), a C-terminal heptapeptide (B1575542) fragment of the tachykinin Neurokinin A (NKA), is a potent and selective agonist for the tachykinin neurokinin-2 receptor (NK2R).[1][2] Its sequence is Asp-Ser-Phe-Val-Gly-Leu-Met-NH2.[1][3] This guide provides a comprehensive overview of the mechanism of action of Neurokinin A(4-10), with a particular focus on its interaction with the NK2 receptor and the subsequent intracellular signaling cascades. The trifluoroacetate (B77799) (TFA) salt is a common counterion resulting from the purification of synthetic peptides and its potential biological effects are also considered.[4][5]
Core Mechanism of Action: NK2 Receptor Agonism
Neurokinin A(4-10) exerts its biological effects primarily by binding to and activating the NK2 receptor, a member of the G-protein coupled receptor (GPCR) superfamily.[6][7] Tachykinin receptors, including NK1, NK2, and NK3, are characterized by seven transmembrane domains and their interaction with G proteins to transduce extracellular signals into intracellular responses.[6][8] While the endogenous ligand Neurokinin A shows a preference for the NK2 receptor, it can also interact with other tachykinin receptors.[6][9] However, the truncated form, NKA(4-10), demonstrates greater potency at the NK2 receptor.[10]
The interaction of Neurokinin A(4-10) with the NK2 receptor is highly dependent on its amino acid sequence and chirality. Structure-activity relationship studies have highlighted the critical role of specific residues for receptor binding and agonist activity. The side chains of Asp(4), Phe(6), Val(7), Leu(9), and Met(10) are crucial for its function.[11] Any alterations, particularly in the chirality of these amino acids, can significantly reduce binding affinity and functional potency.[11]
The Role of Trifluoroacetate (TFA)
It is important to note that commercially available synthetic peptides like Neurokinin A(4-10) are often supplied as TFA salts. Trifluoroacetic acid is commonly used in peptide synthesis and purification.[4][5] Researchers should be aware that TFA itself can have biological effects, including altering cell growth and proliferation, which could potentially confound experimental results.[4][12][13] Therefore, it is recommended to use a hydrochloride or other biologically equivalent salt for in-vitro and in-vivo studies to ensure that the observed effects are solely attributable to the peptide itself.[4][12]
Signaling Pathways
Upon binding of Neurokinin A(4-10) to the NK2 receptor, a conformational change is induced in the receptor, leading to the activation of associated heterotrimeric G proteins, primarily of the Gq/11 family.[7][14] This initiates a cascade of intracellular signaling events.
Gq/Phospholipase C Pathway
The activation of the Gq protein leads to the stimulation of phospholipase C (PLC).[7][15] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7][15]
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Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol.[7][16]
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Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the increased intracellular calcium, activates protein kinase C (PKC).[7][15] PKC, in turn, phosphorylates a variety of downstream target proteins, leading to a cellular response.
The elevation of intracellular calcium is a key event in NK2 receptor-mediated signaling and is responsible for many of the physiological effects of Neurokinin A(4-10), such as smooth muscle contraction.[7][17]
Figure 1. Gq/Phospholipase C Signaling Pathway Activated by Neurokinin A(4-10).
Gs/Adenylyl Cyclase Pathway
In addition to the canonical Gq pathway, studies have shown that NK2 receptor activation can also lead to the stimulation of adenylyl cyclase via Gs protein coupling, resulting in an increase in intracellular cyclic AMP (cAMP).[10][15] This suggests that the NK2 receptor can couple to multiple G protein subtypes, leading to diverse downstream signaling events.
Figure 2. Gs/Adenylyl Cyclase Signaling Pathway Activated by Neurokinin A(4-10).
Data Presentation
Table 1: Binding Affinities (Ki) of Neurokinin A(4-10) Analogues at Human NK1 and NK2 Receptors
| Compound | NK1 Receptor pKi | NK2 Receptor pKi | NK1/NK2 Ki Ratio |
| Neurokinin A | 7.91 | 9.21 | 20 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 7.08 | 9.91 | 674 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 7.16 | 9.91 | 561 |
| [β-Ala8]-NKA(4–10) | 6.88 | 8.84 | - |
| Data sourced from Rupniak et al. (2018).[10] |
Table 2: Functional Potency (EC50) of Neurokinin A(4-10) Analogues for Intracellular Calcium Mobilization
| Compound | NK1 Receptor pEC50 | NK2 Receptor pEC50 | NK1/NK2 EC50 Ratio |
| Neurokinin A | 8.01 | 10.19 | 151 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 7.06 | 9.08 | 105 |
| [Arg5,MeLeu9,Nle10]-NKA(4-10) | 7.31 | 9.15 | 70 |
| [β-Ala8]-NKA(4–10) | 6.94 | 8.67 | 54 |
| Data sourced from Rupniak et al. (2018).[10] |
Table 3: Functional Potency (EC50) of Neurokinin A(4-10) Analogues for cAMP Stimulation
| Compound | NK1 Receptor pEC50 | NK2 Receptor pEC50 | NK1/NK2 EC50 Ratio |
| Neurokinin A | 8.71 | 10.16 | 2.8 |
| [Lys5,MeLeu9,Nle10]-NKA(4-10) | 7.55 | 9.42 | 74 |
| [β-Ala8]-NKA(4–10) | 6.91 | 9.30 | 244 |
| Data sourced from Rupniak et al. (2018).[10] |
Experimental Protocols
Radioligand Binding Assays
These assays are performed to determine the binding affinity of a ligand for a receptor.
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Membrane Preparation: CHO cells stably expressing human recombinant NK1 or NK2 receptors are harvested and homogenized. The cell membranes are then isolated by centrifugation.
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Binding Reaction: Cell membranes are incubated with a radiolabeled ligand (e.g., [125I]-NKA for NK2 receptors or [3H]-Septide for NK1 receptors) and varying concentrations of the unlabeled competitor ligand (e.g., Neurokinin A(4-10) or its analogues).
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a gamma or beta counter.
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Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[10]
Figure 3. Experimental Workflow for Radioligand Binding Assays.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
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Cell Culture and Loading: CHO cells expressing the receptor of interest are seeded in microplates. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Agonist Stimulation: The cells are stimulated with varying concentrations of the agonist (e.g., Neurokinin A(4-10)).
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the dose-response curve.[10]
cAMP Stimulation Assay
This assay quantifies the production of cyclic AMP following receptor activation.
-
Cell Culture and Treatment: CHO cells expressing the receptor of interest are incubated with various concentrations of the agonist in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a homogenous time-resolved fluorescence (HTRF) assay.
-
Data Analysis: The EC50 value is determined from the dose-response curve for cAMP production.[10]
Conclusion
Neurokinin A(4-10) TFA is a valuable pharmacological tool for studying the NK2 receptor. Its primary mechanism of action involves the activation of the NK2 receptor, leading to the stimulation of Gq/PLC and Gs/adenylyl cyclase signaling pathways. The resulting increases in intracellular calcium and cAMP mediate a range of physiological responses. The selectivity and potency of Neurokinin A(4-10) and its analogues make them important leads in the development of novel therapeutics targeting conditions where the NK2 receptor is implicated. It is crucial for researchers to consider the potential confounding effects of the TFA counterion in their experimental designs.
References
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- 8. Tachykinin receptor 2 - Wikipedia [en.wikipedia.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Affinity, potency, efficacy, and selectivity of neurokinin A analogs at human recombinant NK2 and NK1 receptors | PLOS One [journals.plos.org]
- 11. Structure-activity relationships of neurokinin A (4-10) at the human tachykinin NK(2) receptor: the role of natural residues and their chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.manchester.ac.uk [research.manchester.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
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